molecular formula C8H4F6N2O2 B1407725 2-Nitro-3,6-bis(trifluoromethyl)aniline CAS No. 1351516-08-9

2-Nitro-3,6-bis(trifluoromethyl)aniline

Cat. No.: B1407725
CAS No.: 1351516-08-9
M. Wt: 274.12 g/mol
InChI Key: VWUFOGKMVBOCON-UHFFFAOYSA-N
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Description

2-Nitro-3,6-bis(trifluoromethyl)aniline is an organic compound characterized by the presence of nitro and trifluoromethyl groups attached to an aniline ring

Scientific Research Applications

2-Nitro-3,6-bis(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitroaromatic compounds, providing insights into the mechanisms of biotransformation.

    Medicine: Research into the pharmacological properties of fluorinated aniline derivatives may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

    Industry: The compound’s unique chemical properties make it valuable in the development of advanced materials, including polymers and coatings with enhanced performance characteristics.

Safety and Hazards

While specific safety and hazard data for “2-Nitro-3,6-bis(trifluoromethyl)aniline” is not available, it’s important to handle all chemical compounds with care and appropriate personal protective equipment. Always refer to the Material Safety Data Sheet (MSDS) for the compound for specific safety information .

Mechanism of Action

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Trifluoromethyl compounds, such as 2-(Trifluoromethyl)aniline, are known to exhibit certain properties. For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pK a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3,6-bis(trifluoromethyl)aniline typically involves the nitration of 3,6-bis(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form the corresponding amine derivative. Common reducing agents include hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants such as iron powder and hydrochloric acid.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions. For example, halogenation reactions can introduce halogen atoms into the aromatic ring.

    Oxidation: Although less common, the compound can also undergo oxidation reactions, leading to the formation of various oxidation products depending on the reaction conditions and oxidizing agents used.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Halogenation reagents such as chlorine or bromine in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 2-Amino-3,6-bis(trifluoromethyl)aniline.

    Substitution: Halogenated derivatives of this compound.

    Oxidation: Various oxidation products depending on the specific conditions used.

Comparison with Similar Compounds

  • 2-Nitro-6-(trifluoromethyl)aniline
  • 2-Nitro-4-(trifluoromethyl)aniline
  • 2,6-Bis(trifluoromethyl)aniline

Comparison: 2-Nitro-3,6-bis(trifluoromethyl)aniline is unique due to the presence of two trifluoromethyl groups at the 3 and 6 positions, which significantly influence its chemical reactivity and physical properties. Compared to its analogs with single trifluoromethyl groups, this compound exhibits enhanced stability and distinct reactivity patterns, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-nitro-3,6-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-2-4(8(12,13)14)6(5(3)15)16(17)18/h1-2H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUFOGKMVBOCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264406
Record name 2-Nitro-3,6-bis(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351516-08-9
Record name 2-Nitro-3,6-bis(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351516-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-3,6-bis(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Nitric acid (7 mL) was added to sulfuric acid (10 mL) cautiously at 0° C. 2,5-Bis(trifluoromethyl)benzenamine (2 g, 8.7 mmol) was added in small portions at 0° C. over 20 minutes and the resulting slurry was stirred at 0° C. to room temperature for 3 hours. The mixture was poured into ice water (100 mL) and basified with sodium hydroxide solution, and extracted with EtOAc (80 mL×3). The combined organic layers were washed with brine (80 mL), dried over sodium sulfate, filtered and concentrated to give a crude product of 2-nitro-3,6-bis(trifluoromethyl)benzenamine (containing isomers) which was used in the next step without further purification (2.3 g). MS (ESI): m/z 275 [M+H]+
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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